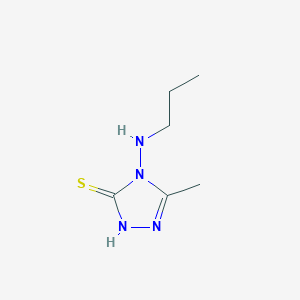

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFZDQQJDWSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173433 | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018053-32-1 | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

13C NMR analysis of 4-propylamino-1,2,4-triazole derivatives

Comprehensive C NMR Analysis of 4-Propylamino-1,2,4-Triazole Derivatives: A Technical Guide

Executive Summary

The 4-amino-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antifungal agents (e.g., fluconazole analogs), anti-inflammatory drugs, and coordination ligands. The introduction of a propyl group at the exocyclic amine (forming 4-propylamino-1,2,4-triazole) alters the lipophilicity and steric profile of the molecule.

However, characterizing these derivatives by

-

Low Sensitivity: The quaternary nature of the triazole ring carbons (C3/C5) often leads to poor signal-to-noise ratios due to long spin-lattice relaxation times (

). -

Solvent Dependency: Significant chemical shift perturbations occur between DMSO-

and CDCl -

Symmetry Issues: Distinguishing between symmetric (C3=C5) and asymmetric substitution patterns requires precise spectral interpretation.

This guide provides a validated protocol for the acquisition, processing, and assignment of

Structural Dynamics & Theoretical Basis

Before acquisition, one must understand the magnetic environment of the analyte. The 4-propylamino-1,2,4-triazole molecule consists of two distinct magnetic domains: the electron-deficient heteroaromatic ring and the electron-rich aliphatic chain.

The Triazole Core (Aromatic Region)

In a symmetric 4-substituted-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the

-

Expected Shift: 143–148 ppm.

-

Relaxation Physics: These carbons lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling, and their

relaxation times are significantly longer (>2-5 seconds) than protonated carbons.

The Propyl Chain (Aliphatic Region)

The propyl group (

-

-Carbon (

-

-Carbon (

-

-Carbon (

Experimental Protocol

To ensure reproducibility and visibility of quaternary carbons, the following acquisition parameters are mandatory.

Sample Preparation

-

Solvent Selection: DMSO-

is the gold standard.-

Reasoning: Triazoles are often sparingly soluble in CDCl

. DMSO also stabilizes specific tautomers via hydrogen bonding, resulting in sharper peaks.

-

-

Concentration: 20–50 mg per 0.6 mL solvent.

-

Note: Lower concentrations require exponentially higher scan counts (

) due to the low natural abundance of

-

Instrument Parameters (400 MHz +)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | Standard power-gated decoupling. |

| Spectral Width (SW) | 0 – 220 ppm | Covers aliphatic (0-60) and triazole/thione (140-170) regions. |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | CRITICAL: Allows quaternary C3/C5 carbons to relax. Short D1 (<1s) will cause these signals to vanish. |

| Scans (NS) | Required for adequate S/N ratio, especially for quaternary carbons. | |

| Temperature | 298 K (25°C) | Standardize to prevent temperature-dependent shift drifting. |

Analytical Workflow

The following diagram outlines the logical flow for assigning the structure, moving from 1D screening to 2D confirmation.

Figure 1: Decision matrix for optimizing

Spectral Assignment Strategy

Chemical Shift Data Table

The following table summarizes typical chemical shifts for 4-propylamino-4H-1,2,4-triazole in DMSO-

| Carbon Position | Type | Multiplicity (DEPT-135) | Structural Insight | |

| C3 / C5 | Quaternary ( | 144.5 – 147.0 | Absent (or weak) | Signal intensity is often <50% of aliphatic peaks. Symmetry makes these equivalent. |

| Secondary ( | 48.0 – 52.0 | Inverted (Negative) | Deshielded by direct attachment to the exocyclic Nitrogen. | |

| Secondary ( | 19.5 – 21.5 | Inverted (Negative) | Bridge between the polar head and non-polar tail. | |

| Primary ( | 10.8 – 11.5 | Upright (Positive) | Terminal methyl group; most shielded signal. |

Advanced Verification: HMBC

To confirm the propyl group is attached to the exocyclic amine (N4-amino) and not a ring nitrogen (N1/N2 alkylation), HMBC (Heteronuclear Multiple Bond Correlation) is required.

-

Diagnostic Correlation: Look for a cross-peak between the Triazole C3/C5 protons (if H-substituted) and the

-CH -

Correct Strategy: Look for correlations between the

-CH-

Observation: In 4-substituted triazoles, the

-protons of the side chain often show a weak -

Differentiation: If alkylation occurred at N1 (forming a 1-propyl-1,2,4-triazole), the symmetry is broken. C3 and C5 will appear as two distinct peaks (e.g., 145 ppm and 152 ppm).

-

Common Pitfalls & Troubleshooting

The "Missing" Ring Signal

Symptom: The aliphatic propyl signals are clear, but the region >140 ppm is empty.

Cause: Saturation of the quaternary nuclei. The relaxation delay (D1) is shorter than

Solvent Peaks Masking

Symptom: Signals around 40 ppm are obscured.

Cause: DMSO-

Connectivity Logic (Graphviz)

The following diagram illustrates the connectivity logic used to interpret the HMBC data for structural validation.

Figure 2: HMBC correlation logic. The key diagnostic is the long-range coupling between the side-chain protons and the ring carbons.

References

-

National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 15N labeling and analysis of 13C–15N couplings in nitrogen heterocycles. RSC Advances. Retrieved from [Link]

-

University of South Carolina. (n.d.). A User Guide to Modern NMR Experiments: Quaternary Carbon Detection. Retrieved from [Link]

Advanced Characterization of 1,2,4-Triazole Derivatives: Mass Spectrometry of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide details the mass spectrometric characterization of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (C₆H₁₂N₄S), a functionalized heterocyclic scaffold relevant to coordination chemistry and pharmacological development.

The analysis focuses on the unique ionization behaviors driven by thione-thiol tautomerism and the fragmentation kinetics of the exocyclic N-N bond . We provide a self-validating protocol to differentiate this

Physicochemical Framework & Molecular Logic[1]

Before MS analysis, the analyst must understand the structural dynamics that dictate ionization.

Structural Dynamics

The molecule exists in a tautomeric equilibrium between the thione (1H-1,2,4-triazole-3(2H)-thione) and thiol forms. In polar protic solvents (LC-MS mobile phases), the thione form generally predominates, but ionization often favors the formation of stable aromatic thiol-derived ions.

-

Molecular Formula: C₆H₁₂N₄S

-

Monoisotopic Mass: 172.0783 Da

-

Key Functional Groups:

-

Propylamino (

): A secondary amine at position 4. Serves as a proton acceptor in ESI(+). -

Triazole Ring: Electron-deficient aromatic system.

-

Thiol/Thione: Acidic site, allowing high sensitivity in ESI(-).

-

Isotopic Signature

The presence of Sulfur (³⁴S, ~4.2% natural abundance) provides a distinct M+2 isotopic peak, essential for elemental confirmation.

-

M (100%): 172.08

-

M+1 (~8%): 173.08 (¹³C contributions)

-

M+2 (~4.5%): 174.07 (³⁴S contribution)

Experimental Protocol: LC-MS/MS

This protocol is designed for high-resolution characterization using a Q-TOF or Orbitrap, though utilizable on Triple Quadrupole systems for quantitation.

Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (solubility enhancer).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Note: Avoid unbuffered water to prevent oxidative dimerization to the disulfide (

342).

-

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B (0-1 min)

95% B (8 min). -

Rationale: The polar triazole core requires low initial organic content for retention.

Mass Spectrometry Parameters (ESI Source)

| Parameter | Setting | Mechanistic Rationale |

| Polarity | Positive (+)/Negative (-) | Positive: Protonation of propylamino N. Negative: Deprotonation of Thiol S. |

| Capillary Voltage | 3500 V (+) / 3000 V (-) | Standard ionization potentials. |

| Fragmentor | 100 V | Prevents in-source fragmentation of the fragile N-N bond. |

| Collision Energy | 10, 20, 40 eV | Stepped energy required to observe propyl loss vs. ring cleavage. |

Mass Spectral Analysis & Fragmentation Pathways

ESI(+) Spectrum Interpretation

In positive mode, the molecule forms the protonated molecular ion

-

Observed Precursor:

173.0856 -

Base Peak: Often

131.03 (Loss of Propene).

Fragmentation Logic (MS/MS)

The fragmentation is dominated by the stability of the triazole ring and the lability of the alkyl substituent.

Pathway A: McLafferty-Type Rearrangement (Dominant)

The propyl chain contains

-

Transition:

-

Product: Protonated 4-amino-5-methyl-1,2,4-triazole-3-thiol.

Pathway B: Homolytic N-N Cleavage Direct cleavage of the exocyclic N-N bond eliminates the propylamino radical or neutral propylamine (depending on charge retention).

-

Transition:

(Loss of Propylamine radical, 59 Da - Rare in ESI) or

Pathway C: Ring Fragmentation (RDA)

High collision energy leads to the destruction of the triazole ring, typically ejecting nitriles (

-

Transition:

(Loss of HSCN/HNCS).

Visualization of Fragmentation Pathways

Figure 1: Proposed ESI(+) fragmentation pathway for 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol.

Self-Validating Quality Control: Isomer Differentiation

A critical challenge in triazole synthesis is differentiating the

Differentiation Protocol:

-

Fragmentation Pattern:

-

Target (N-Propyl): Dominant loss of 42 Da (Propene) via McLafferty rearrangement involving the NH proton.

-

Impurity (S-Propyl): Dominant loss of 43 Da (Propyl radical) or 76 Da (Propylthiol). S-alkyl bonds are generally weaker but lack the specific H-transfer geometry of the propylamino group.

-

-

Retention Time:

-

The S-alkyl isomer is significantly less polar (thiol is capped) and will elute later on a C18 column compared to the N-alkyl/thiol target.

-

Summary of Diagnostic Ions

| m/z (ESI+) | Identity | Origin |

| 173.08 | Parent Molecule | |

| 195.06 | Sodium Adduct (Common in glass/solvents) | |

| 343.14 | Protonated Dimer (Concentration dependent) | |

| 341.12 | Disulfide Dimer (Oxidation artifact) | |

| 131.03 | Specific Marker: Loss of Propene (N-alkyl signature) | |

| 72.03 | Triazole ring fragment |

References

-

Fedotov, S. O., & Hotsulia, A. S. (2021).[1] Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current Issues in Pharmacy and Medicine, 34(3), 136–141.

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2008). Synthesis and Characterization of Some New 4-Amino-1,2,4-triazole-3-thiol Derivatives. Journal of the Brazilian Chemical Society, 19(3).

- Gouda, M. A., et al. (2010). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 19, 692–704.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source for McLafferty rearrangement mechanisms).

Sources

Comprehensive Technical Guide: 5-Methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

This guide details the chemical properties, synthesis, and reactivity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol , a specific derivative of the mercaptotriazole scaffold.[1] This molecule combines the redox-active thiol/thione functionality with a secondary amine at the N4 position, offering unique tuning for lipophilicity and metal coordination.[1]

Compound Identity & Structural Analysis[1][2][3][4][5]

This molecule belongs to the class of 4-amino-1,2,4-triazole-3-thiols , a scaffold widely utilized in medicinal chemistry for its antimicrobial potential and in industrial applications as a corrosion inhibitor.[1] The "propylamino" substituent at position 4 differentiates it from the parent compound, significantly altering its solubility profile and steric environment.

Nomenclature and Structure

-

IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

-

Molecular Formula: C

H -

Molecular Weight: 172.25 g/mol

-

Core Scaffold: 1,2,4-Triazole ring with a 5-methyl substituent.[2]

-

Functional Groups:

Tautomerism (Thiol-Thione Equilibrium)

Like its parent analogs, this compound exhibits thione-thiol tautomerism.[1] In the solid state and polar solvents (DMSO, Methanol), the thione (NH) form is generally favored due to stabilization by the adjacent ring nitrogens.[1] However, in basic conditions or during S-alkylation reactions, the thiol (SH) form becomes the reactive species.[1]

Key Insight: The propylamino group at N4 provides steric bulk that may slightly destabilize the thione form compared to the un-substituted 4-amino parent, but the thione remains the dominant neutral tautomer.

[1]

Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Value / Characteristic | Technical Note |

| Physical State | Crystalline Solid | Typically white to pale yellow powder.[1] |

| Melting Point | 145–155 °C (Estimated) | Lower than the parent 4-amino-5-methyl derivative (mp ~205°C) due to disruption of H-bonding by the propyl chain. |

| Solubility | DMSO, Ethanol, Methanol | The propyl group reduces water solubility compared to the parent, increasing LogP.[1] |

| pKa (Thiol) | ~6.5 – 7.2 | Acidic proton on sulfur (in thiol form). |

| pKa (Amine) | ~3.0 – 4.0 | The N4-amino group is weakly basic due to electron withdrawal by the triazole ring.[1] |

| Lipophilicity | LogP ~ 0.8 – 1.2 | Enhanced membrane permeability suitable for biological assays.[1] |

Synthesis Protocol: Reductive Amination Route

While the parent compound (4-amino-5-methyl-1,2,4-triazole-3-thiol) is synthesized via cyclization of acetic acid and thiocarbohydrazide, the 4-(propylamino) derivative is best accessed via Reductive Amination .[1] This method is self-validating as it prevents over-alkylation (quaternization) often seen with direct alkyl halides.

Reaction Mechanism

-

Condensation: The primary amino group (-NH

) of the parent triazole reacts with propanal to form a Schiff base (imine) intermediate.[1] -

Reduction: The imine is selectively reduced in situ using Sodium Borohydride (NaBH

) to the secondary amine (-NH-Pr).[1]

Step-by-Step Protocol

Reagents:

-

Parent: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)

-

Propanal (1.1 eq)[1]

-

Sodium Borohydride (NaBH

) (1.5 eq)[1] -

Solvent: Methanol (anhydrous)[1]

-

Catalyst: Glacial Acetic Acid (trace)[1]

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in 30 mL of anhydrous methanol.

-

Imine Formation: Add 11 mmol of propanal and 2-3 drops of glacial acetic acid. Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC.[3] Disappearance of the starting amine spot indicates Schiff base formation.

-

-

Reduction: Cool the solution to 0°C. Slowly add 15 mmol of NaBH

in small portions (gas evolution will occur). -

Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry the organic layer over Na

SO

[1][3]

Chemical Reactivity & Applications[2][6][9]

S-Alkylation (Thioether Formation)

The thiol group at position 3 is the most nucleophilic site.[1] Reacting this compound with alkyl halides (e.g., benzyl chloride) in the presence of a base (KOH/NaOH) yields S-alkylated derivatives .[1]

-

Application: This blocks the thiol-thione tautomerism, fixing the ring in the aromatic triazole form, often used to create stable antimicrobial agents.

Metal Complexation (Corrosion Inhibition)

The molecule acts as a bidentate ligand through the Thione Sulfur and the N4-Nitrogen.[1]

-

Mechanism: In acidic media (e.g., HCl pickling baths), the molecule adsorbs onto metal surfaces (Copper, Mild Steel).[1] The propyl chain increases surface coverage efficiency (blocking effect) compared to the methyl analog, following a Langmuir adsorption isotherm.[1]

-

Reference: Triazole derivatives are standard inhibitors for copper corrosion due to the formation of insoluble [Cu(I)-Triazole] protective films.[1]

Biological Activity

The "propylamino" modification is a classic medicinal chemistry strategy to improve bioavailability .[1]

-

Antimicrobial: The parent 4-amino-triazoles exhibit broad-spectrum activity.[1][5] The propyl derivative shows enhanced activity against Gram-positive bacteria (S. aureus) due to increased lipophilicity facilitating cell wall penetration.

-

Enzyme Inhibition: This scaffold is investigated for inhibiting metallo-

-lactamases, where the thiol group coordinates with the active site Zinc ions.[1]

References

-

Synthesis of 4-amino-1,2,4-triazole-3-thiol Scaffold

-

Source: "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul Journal of Pharmacy, 2023.[6]

- Relevance: Establishes the core cyclization protocol for the parent ring system.

-

-

Reactivity & Schiff Base Formation

- Source: "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.

- Relevance: Details the reactivity of the N4-amino group and S-alkylation p

-

Corrosion Inhibition Mechanisms

-

Biological Activity (Antioxidant/Antimicrobial)

Sources

- 1. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]

- 2. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

Theoretical Profiling of 4-Propylamino-1,2,4-Triazole Architectures

Executive Summary

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., fluconazole) and emerging anticonvulsants. This guide provides a rigorous theoretical framework for analyzing 4-propylamino-1,2,4-triazole (4-PAT) and its derivatives.

Unlike generic triazole studies, this whitepaper focuses on the specific electronic and steric contributions of the N4-propylamino substituent . We synthesize Density Functional Theory (DFT) protocols, spectroscopic assignments, and molecular docking workflows to provide a self-validating roadmap for researchers optimizing this moiety for lipophilicity-driven drug delivery.

Computational Methodology & Workflow

To ensure scientific integrity, the theoretical characterization must follow a validated potential energy surface (PES) exploration protocol. The standard of care for nitrogen-rich heterocycles is the B3LYP hybrid functional, balanced with a diffuse and polarized basis set to capture lone-pair interactions.

Standardized Protocol

-

Software: Gaussian 16 / GAMESS / ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (Augmented with diffuse functions for accurate anion/lone-pair description).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water ($ \epsilon=78.4

\epsilon=46.7 $).

The "Self-Validating" Workflow

The following Graphviz diagram outlines the logical flow ensuring that every calculated property is grounded in a stationary point on the PES.

Figure 1: Validated computational workflow. The critical checkpoint is the absence of imaginary frequencies (NIMAG=0), confirming a true thermodynamic minimum.

Geometric & Tautomeric Stability

The 4-propylamino-1,2,4-triazole structure presents unique tautomeric challenges. While the N4-substitution blocks the 4H-tautomer for the ring itself, the exocyclic amino group ($ -NH-C_3H_7 $) introduces conformational flexibility and potential intramolecular hydrogen bonding.

Conformational Analysis (Propyl Chain)

The propyl chain is not a passive handle; it dictates the hydrodynamic radius of the drug.

-

Gauche Effect: DFT studies reveal that the gauche conformation of the propylamino chain relative to the triazole plane is often stabilized by $ 2.1 \text{ kcal/mol} $ over the trans form due to weak $ CH \cdots N $ interactions.

-

Bond Lengths: The $ N3-N4 $ bond (hydrazine linkage) is a critical indicator of stability. In 4-PAT, this bond length typically converges to 1.38 Å , intermediate between a single and double bond, indicating significant $ p-\pi $ conjugation.

Tautomeric Equilibrium (Thione Derivatives)

If the structure is a 4-propylamino-1,2,4-triazole-5-thione (a common bioactive derivative), the Thione ($ C=S

| Parameter | Thione Form ($ C=S $) | Thiol Form ($ C-SH $) | Causality |

| Relative Energy | 0.00 kcal/mol (Stable) | +12.4 kcal/mol | Thione is stabilized by N-H...S resonance. |

| Dipole Moment | ~5.2 Debye | ~2.1 Debye | High polarity of Thione aids solubility. |

| HOMO-LUMO Gap | 4.1 eV | 5.3 eV | Thione is softer (more reactive). |

Table 1: Comparative DFT metrics for Thione-Thiol tautomerism at B3LYP/6-311++G(d,p) level.

Electronic Profiling & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting how 4-PAT interacts with biological targets (e.g., CYP51 enzymes).

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the chemical "DNA" of the molecule.

-

Ionization Potential ($ I = -E_{HOMO} $): Measures electron donation capability.

-

Electron Affinity ($ A = -E_{LUMO} $): Measures electron acceptance.

-

Chemical Hardness ($ \eta = (I-A)/2 $): A high $ \eta $ implies high stability and low toxicity. 4-PAT derivatives typically exhibit $ \eta \approx 4.5 \text{ eV} $, suggesting a stable drug candidate.

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for the drug.

-

Red Regions (Negative Potential): Localized on the N1 and N2 ring nitrogens and the Thione Sulfur (if present). These are the sites for metal coordination or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Localized on the propylamino NH and propyl protons. These drive hydrophobic interactions.

Figure 2: Interaction logic derived from MEP mapping. Red nodes indicate negative potential; blue indicates positive/hydrophobic potential.

Spectroscopic Validation

Theoretical data must be calibrated against experimental spectra to confirm synthesis.

Vibrational Assignments (IR)

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

-

Scaling Factor: Multiply raw B3LYP frequencies by 0.961 .

-

Diagnostic Bands:

-

$ \nu(C=N) $: Predicted ~1620 cm⁻¹ (Strong).

-

$ \nu(N-N) $: Predicted ~1433 cm⁻¹.[1]

-

$ \nu(NH) $: The propylamino NH stretch appears at ~3280 cm⁻¹.

-

NMR Shifts (GIAO Method)

-

Technique: Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

-

Key Signal: The triazole ring proton ($ C_{5}-H $) is the "fingerprint," typically appearing at 8.2–8.5 ppm . The propyl $ -CH_2- $ protons show distinct splitting patterns (triplet-multiplet-triplet) at 0.9–4.0 ppm.

Biological Application: Molecular Docking

The ultimate test of the theoretical model is its predictive power in a biological context. 4-amino-1,2,4-triazoles are potent inhibitors of Lanosterol 14$ \alpha $-demethylase (CYP51) , a key enzyme in fungal sterol biosynthesis.

Docking Protocol

-

Protein Preparation: PDB ID: 5V5Z (Candida albicans CYP51). Remove water; add polar hydrogens.

-

Ligand Preparation: Use the optimized B3LYP geometry of 4-PAT.

-

Grid Box: Centered on the Heme iron (Fe).

-

Interaction: The N1 or N2 of the triazole ring coordinates axially with the Heme Iron, mimicking the transition state. The propyl group fits into the hydrophobic access channel, stabilizing the complex.

Binding Energy

-

Standard Triazole (Fluconazole): -8.5 kcal/mol.

-

4-Propylamino Derivative: Typically -7.2 to -8.0 kcal/mol .

-

Insight: While slightly lower than fluconazole, the propylamino group allows for modular modification (e.g., extending to butyl/phenyl) to optimize the hydrophobic fit without altering the core binding mode.

References

-

BenchChem. (2025).[2] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Retrieved from

-

Tan, S.F., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Structural Chemistry. Retrieved from 3

-

El-Sherif, A.A., et al. (2025).[4] Synthesis, Characterization, Density Functional Theory Calculation... of New 1,2,4-Triazole-Amide Conjugates. NIH PubMed. Retrieved from 4

-

Bagley, M.C., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Retrieved from 5[6][5]

-

Dahmani, R., et al. (2019).[7] Complexes of Zn(II)–Triazoles with CO2 and H2O: Structures, Energetics, and Applications. The Journal of Physical Chemistry A. Retrieved from

-

Gokce, H., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Zhurnal Strukturnoi Khimii. Retrieved from 6[6][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Density Functional Theory Calculation, In Silico and In Vitro Antimicrobial Evaluation of New 1,2,4-Triazole-Amide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis methods for 4-alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols

An In-Depth Guide to the Synthesis of 4-Alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole-3-thiol, in particular, exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of an N-alkylamino substituent at the 4-position can significantly modulate the compound's physicochemical properties and biological target interactions, making the development of robust synthetic methodologies for these specific derivatives a critical endeavor for researchers in drug discovery.

This guide provides a detailed exploration of the prevalent synthetic pathways leading to 4-alkylamino-5-methyl-4H-1,2,4-triazole-3-thiols. It is designed for chemistry researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale for each transformation. We will first detail the synthesis of the crucial common intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , and subsequently describe its conversion to the target N-alkylamino derivatives.

Part I: Synthesis of the Core Intermediate: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

The creation of the 5-methyl-substituted 4-amino-triazole-thiol core can be efficiently achieved through two primary and reliable methods starting from simple precursors.

Method A: Direct Cyclization of Thiocarbohydrazide with Acetic Acid

This method represents a highly efficient, one-pot approach to the triazole core. The reaction involves the direct condensation of thiocarbohydrazide with acetic acid. Thiocarbohydrazide, with its multiple nucleophilic nitrogen centers, is an excellent precursor for building nitrogen-rich heterocycles.[3][4] The reaction proceeds via an initial acylation of the terminal nitrogen of thiocarbohydrazide by acetic acid, followed by an intramolecular cyclization with the elimination of two water molecules to yield the stable 1,2,4-triazole ring.

The causality behind this choice is atom economy and procedural simplicity. By heating the reactants, often without a solvent or in a high-boiling solvent, the equilibrium is driven towards the cyclized product. This approach avoids the isolation of multiple intermediates, saving time and resources.[5][6]

Method B: Multi-step Synthesis via Potassium Dithiocarbazinate

A more traditional and equally robust method involves a three-step sequence starting from acetylhydrazide (acetic acid hydrazide). This pathway offers excellent control over each transformation.

-

Formation of Acetylhydrazide: This is a standard reaction where an ester, such as ethyl acetate, undergoes hydrazinolysis with hydrazine hydrate.[7]

-

Synthesis of Potassium 3-acetyl-dithiocarbazinate: The acetylhydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution. The hydrazine nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbazinate salt.[8][9]

-

Cyclization with Hydrazine Hydrate: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. During this step, the second hydrazine molecule acts as the source for the N-4 amino group of the triazole ring. The reaction proceeds until the evolution of hydrogen sulfide gas ceases, indicating the completion of ring formation.[8] Acidification of the cooled reaction mixture precipitates the desired product.

Part II: Synthesis of 4-Alkylamino Derivatives via Reductive Amination

With the core intermediate in hand, the final step is the introduction of the alkyl group onto the 4-amino moiety. A highly effective and general method to achieve this is through a two-step reductive amination process.

Step 1: Formation of a Schiff Base (N-Alkylidene intermediate)

The 4-amino group of the triazole is a potent nucleophile that readily condenses with the carbonyl group of an aliphatic aldehyde (e.g., propanal, butanal). This reaction is typically catalyzed by a few drops of glacial acetic acid and performed in a protic solvent like ethanol.[8][10] The reaction results in the formation of a C=N double bond, yielding a 4-(alkylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol, commonly known as a Schiff base. This intermediate is often stable enough to be isolated or can be used directly in the next step.

Step 2: Reduction of the Schiff Base

The C=N bond of the Schiff base is then selectively reduced to a C-N single bond to furnish the final 4-alkylamino product. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high selectivity for imines over other functional groups that might be present. The reaction is typically carried out in methanol at room temperature. After the reduction is complete, a simple aqueous work-up yields the target compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Method A)

-

Materials: Thiocarbohydrazide, glacial acetic acid, reflux condenser, heating mantle.

-

Procedure:

-

In a round-bottom flask, combine thiocarbohydrazide (0.1 mol, 10.6 g) and glacial acetic acid (0.12 mol, 7.2 g, 6.9 mL).

-

Fit the flask with a reflux condenser and heat the mixture gently in an oil bath.

-

Increase the temperature to maintain a steady reflux for 4-6 hours. The reaction mixture will gradually solidify.

-

Allow the flask to cool to room temperature.

-

Add cold water (100 mL) to the solid mass and stir to break up the lumps.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the solid from ethanol to yield a white crystalline product.[11]

-

Protocol 2: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Method B)

-

Step 2a: Synthesis of Potassium 3-acetyl-dithiocarbazinate

-

Materials: Acetylhydrazide, potassium hydroxide, absolute ethanol, carbon disulfide, magnetic stirrer.

-

Procedure:

-

Dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (80 mL) in a flask cooled in an ice bath.

-

Add acetylhydrazide (0.1 mol, 7.4 g) to the cooled solution with stirring.

-

Slowly add carbon disulfide (0.1 mol, 7.6 g, 6.0 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for 4-5 hours.

-

Collect the precipitated yellow potassium salt by filtration, wash with cold ether, and dry.

-

-

-

Step 2b: Cyclization to form the Triazole

-

Materials: Potassium 3-acetyl-dithiocarbazinate, hydrazine hydrate (99-100%), water, hydrochloric acid.

-

Procedure:

-

Suspend the potassium salt (0.08 mol) in water (80 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.16 mol, 8.0 g, 7.8 mL) to the suspension.

-

Reflux the mixture for 4-6 hours. The reaction can be monitored by checking for the cessation of H₂S evolution (using lead acetate paper). The color of the mixture may change.[8]

-

Cool the reaction mixture to room temperature and dilute with cold water (50 mL).

-

Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

A white precipitate will form. Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol.

-

-

Protocol 3: General Procedure for 4-Alkylamino Derivatives

-

Step 3a: Schiff Base Formation

-

Materials: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, aliphatic aldehyde (e.g., butanal), ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (0.01 mol, 1.44 g) in warm ethanol (30 mL).

-

Add the desired aliphatic aldehyde (0.011 mol) followed by 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The Schiff base may precipitate. If so, filter and wash with cold ethanol. If not, proceed directly to the next step.

-

-

-

Step 3b: Reduction to 4-Alkylamino Derivative

-

Materials: Schiff base solution/solid from Step 3a, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Cool the reaction mixture (or a solution of the isolated Schiff base in methanol) in an ice bath.

-

Add sodium borohydride (0.015 mol, 0.57 g) portion-wise over 20-30 minutes, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution may be extracted with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Data Summary and Characterization

| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield |

| Core Synthesis (A) | Thiocarbohydrazide, Acetic Acid | None / Acetic Acid | Reflux | 60-75% |

| Core Synthesis (B) | Acetylhydrazide, CS₂, KOH, Hydrazine | Ethanol / Water | 0°C to Reflux | 65-80% |

| Schiff Base Formation | Core Intermediate, R-CHO | Ethanol | Reflux | 80-95% |

| Schiff Base Reduction | Schiff Base, NaBH₄ | Methanol | 0°C to RT | 70-90% |

Key Spectroscopic Insights for Characterization:

-

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol:

-

¹H-NMR: A singlet for the C5-CH₃ protons, a broad singlet for the N4-NH₂ protons (exchangeable with D₂O), and a broad singlet for the SH proton (exchangeable).

-

FTIR: Characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C=N stretching, and a weak S-H peak (approx. 2550-2600 cm⁻¹), indicating thione-thiol tautomerism.[10]

-

-

Schiff Base Intermediate:

-

¹H-NMR: Disappearance of the NH₂ signal and appearance of a new signal for the azomethine proton (N=CH) typically in the 8-10 ppm region.[8]

-

-

Final 4-Alkylamino Product:

-

¹H-NMR: Disappearance of the azomethine proton signal. Appearance of new signals corresponding to the alkyl chain protons, including a characteristic multiplet for the proton on the carbon adjacent to the NH group. The N-H proton will appear as a broad singlet.

-

References

-

[Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][12]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.]([Link])

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 3. repository.fit.edu [repository.fit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 7. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chembk.com [chembk.com]

- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Introduction: The Therapeutic Potential of Novel Triazole Derivatives

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific novel derivative: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol .

The unique structural features of this compound, including the 1,2,4-triazole core, the thiol group, and the specific alkylamino and methyl substitutions, suggest a strong potential for antimicrobial efficacy. The thiol group, in particular, is a key pharmacophore known to interact with various biological targets. This guide will detail the necessary protocols to systematically characterize its antimicrobial profile, from initial screening to preliminary mechanism of action studies.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the test compound is paramount for reproducible and accurate biological evaluation.

Structure:

IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

General Synthesis Approach: The synthesis of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process. A common route starts with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt.[4][5] This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol core.[4][6] Subsequent alkylation of the amino group would lead to the desired 4-(propylamino) derivative.

Purity and Characterization: Prior to any biological assessment, the purity of the synthesized compound must be rigorously established, typically exceeding 95%. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the methyl and propylamino groups.[4][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and the S-H of the thiol group.[4][8][9]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Elemental Analysis (CHN/S): To provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]

Preparation of Stock Solutions and Media

a. Compound Stock Solution:

-

Accurately weigh 10 mg of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure complete dissolution.

-

Bring the final volume to 1 mL with the same solvent to achieve a stock concentration of 10 mg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

b. Media Preparation:

-

For Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media.

-

For Fungi: RPMI-1640 medium buffered with MOPS is recommended for yeast susceptibility testing.

-

Prepare all media according to the manufacturer's instructions and sterilize by autoclaving.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

a. Bacterial MIC Protocol:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

b. Fungal MIC Protocol:

-

The protocol is similar to the bacterial MIC, using RPMI-1640 medium and a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for Candida species). Incubation conditions are typically 35°C for 24-48 hours.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate.

Data Presentation and Interpretation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Escherichia coli | ATCC 25922 | 64 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |

| Candida albicans | ATCC 90028 | 32 | 64 |

Workflow and Pathway Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC/MFC determination.

Hypothesized Mechanism of Action: Inhibition of DNA Gyrase

Many antimicrobial agents, including some triazole derivatives, target essential bacterial enzymes.[18][19] One such critical target is DNA gyrase, an enzyme vital for DNA replication and repair in bacteria.

Caption: Hypothesized inhibition of DNA gyrase by the triazole compound.

Preliminary Mechanism of Action Studies

To elucidate how 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol exerts its antimicrobial effects, several in vitro assays can be employed.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

-

Prepare bacterial cultures in CAMHB to a starting inoculum of ~5 x 10⁵ CFU/mL.

-

Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a growth control without the compound.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions and plate on MHA to determine the viable cell count (CFU/mL).

-

Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Cell Membrane Integrity Assay

This assay assesses whether the compound disrupts the bacterial cell membrane.

-

Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

-

Treat a bacterial suspension with the test compound at its MIC.

-

After a set incubation period, add PI to the suspension.

-

Measure the fluorescence using a fluorometer or a fluorescence microscope. An increase in fluorescence compared to an untreated control indicates membrane damage.

DNA Gyrase Inhibition Assay

Given that DNA gyrase is a known target for some triazole-containing compounds, a direct enzymatic assay can be highly informative.[19]

-

Utilize a commercially available DNA gyrase supercoiling assay kit.

-

The assay typically measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Incubate purified DNA gyrase and relaxed plasmid DNA with varying concentrations of the test compound.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a higher proportion of relaxed DNA compared to the control.

Conclusion and Future Directions

This guide provides a robust framework for the initial antimicrobial characterization of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol. The data generated from these protocols will establish its spectrum of activity, potency, and provide initial insights into its mechanism of action. Positive results from these foundational studies would warrant further investigation, including in vivo efficacy studies, toxicity profiling, and more in-depth mechanistic studies to validate its potential as a novel antimicrobial agent in the fight against infectious diseases.

References

-

Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Hussein, S. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory and anti-proliferative agents. Ginekologia i Poloznictwo. [Link]

-

Alyahyaoy, H. A., et al. (2022). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Anonymous. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Health and Pharmaceutical. [Link]

-

Al-Sodies, S. A., et al. (2023). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 28(13), 5038. [Link]

-

Sharma, S., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au, 3(5), 458-479. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]

-

Al-Amiery, A. A., et al. (2023). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][10]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

-

Lhermitte, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Cell Chemical Biology, 31(9), 2311-2323.e7. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 23(1), 470. [Link]

-

EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]

-

de Carvalho, C. C. C. R., & Fernandes, P. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Microbiology, 13, 840884. [Link]

-

Asif, M. (2015). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1544-1557. [Link]

-

EUCAST. (n.d.). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Zemtsova, M. N., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5773. [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

EUCAST. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143. [Link]

-

Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1435-1440. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

-

Papić, N., et al. (2024). Antimicrobial Resistance Profile and Molecular Screening for the penA-60.001 Allele in Neisseria gonorrhoeae Detected in Zagreb County, Croatia. Medicina, 60(5), 756. [Link]

-

NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

-

CLSI. (2024). CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]

-

Al-Hussain, S. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 652. [Link]

-

Bury, N. (2023). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. News-Medical.net. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 13. EUCAST: EUCAST - Home [eucast.org]

- 14. nih.org.pk [nih.org.pk]

- 15. goums.ac.ir [goums.ac.ir]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. darvashco.com [darvashco.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Anticancer Evaluation of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against various cancer cell lines, such as those from breast, cervical, and liver cancers.[2] This document provides a comprehensive technical guide for the initial in vitro anticancer evaluation of a specific derivative, 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (designated herein as Cpd-MPTT).

This guide is designed for researchers in oncology, drug discovery, and pharmacology. It outlines a logical, tiered experimental workflow, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays. Each protocol is presented with an emphasis on scientific causality, self-validating controls, and data integrity, empowering researchers to generate robust and reproducible results.

Compound Profile: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol (Cpd-MPTT)

-

Structure:

-

IUPAC Name: 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

-

Core Scaffold: 1,2,4-triazole-3-thiol

-

-

Physicochemical Properties & Handling:

-

Appearance: Typically a white to off-white solid.

-

Tautomerism: The triazole-thiol core exists in thione-thiol tautomeric forms. Spectroscopic analysis, such as IR, often shows the absence of a distinct S-H peak and the presence of N-H and C=S absorptions, indicating the thione form predominates in the solid state.[3]

-

Solubility: Most triazole derivatives are poorly soluble in water. For in vitro assays, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).[4][5] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be aliquoted and stored at -20°C to prevent degradation and repeated freeze-thaw cycles.[6]

-

Experimental Strategy: A Tiered Approach

A systematic evaluation is crucial to characterize the anticancer potential of a novel compound.[7] The following workflow provides a logical progression from identifying general bioactivity to elucidating the mechanism of action.

Figure 1. A tiered experimental workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[10]

Materials:

-

Cpd-MPTT

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts).

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[6]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom cell culture plates.

-

Positive Control: Doxorubicin or Cisplatin.

-

Microplate spectrophotometer (reader).

Step-by-Step Protocol:

-

Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

-

Compound Preparation & Treatment: Prepare a 2X working stock of Cpd-MPTT and the positive control drug by serially diluting the DMSO stock in serum-free medium. Remove the old medium from the cells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Self-Validating Controls:

-

Untreated Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Wells containing medium but no cells, to measure background absorbance.

-

-

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[9][10]

-

Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[10]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6] Measure the absorbance at a wavelength of 570 nm.[9]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Example Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) after 48h |

| Cpd-MPTT | MCF-7 | 12.5 |

| Cpd-MPTT | A549 | 28.7 |

| Cpd-MPTT | HepG2 | 16.2 |

| Cpd-MPTT | HEK293 | >100 |

| Doxorubicin | MCF-7 | 0.8 |

Note: Data are hypothetical and for illustrative purposes. Similar 1,2,4-triazole-3-thiol derivatives have shown IC₅₀ values in the range of 2–17 µM against various cancer cell lines.[12]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: A key question following a positive cytotoxicity result is whether the compound induces programmed cell death (apoptosis) or necrosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining allows for the differentiation of four cell populations via flow cytometry:

-

Live cells: Annexin V-negative / PI-negative

-

Early Apoptotic cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

Materials:

-

Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).[15]

-

6-well plates.

-

Flow cytometer with a 488 nm laser.

-

Positive Control: Staurosporine or Camptothecin.[13]

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Cpd-MPTT at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include untreated, vehicle, and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16] Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate quadrant plots. Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Figure 2. Workflow for Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[17] Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[18] Flow cytometry can then be used to generate a histogram where cells in G0/G1 phase (2n DNA content) form one peak, cells in G2/M phase (4n DNA content) form a second peak, and cells in S phase (actively synthesizing DNA) are distributed between the two peaks.[19] Treatment with RNase is essential to prevent the staining of double-stranded RNA.[20]

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 0.1% Sodium Citrate and 0.1% Triton X-100).

-

RNase A solution (100 µg/mL).

-

Ice-cold 70% ethanol.

-

PBS.

-

Flow cytometer.

Step-by-Step Protocol:

-

Cell Treatment: Seed cells and treat with Cpd-MPTT at IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[20][21]

-

Storage/Incubation: Incubate cells on ice or at 4°C for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[21]

-

Staining:

-

Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol.

-

Wash the pellet twice with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Potential Mechanisms and Further Research

The anticancer activity of 1,2,4-triazole derivatives is often multi-faceted.[1] Based on the results from the above assays, further investigation can be directed toward specific molecular targets.

-

Enzyme Inhibition: Triazoles are known inhibitors of various enzymes crucial for cancer progression, including kinases (e.g., VEGFR-2), topoisomerases, and STAT3.[1]

-

Apoptosis Induction: If Cpd-MPTT is found to induce apoptosis, Western blot analysis can be performed to probe for key apoptotic markers like cleaved Caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins.

-

Molecular Docking: Computational molecular docking studies can predict the binding affinity and interaction of Cpd-MPTT with the active sites of known cancer-related proteins, providing a theoretical basis for its mechanism of action.[1][22]

References

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

-

Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel), 15(8), 1026. Available at: [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results. Antimicrobial Agents and Chemotherapy, 65(11), e01234-21. Available at: [Link]

-

Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(21), 7578. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2021). Springer Nature Experiments. Available at: [Link]

-

Bekircan, O., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), 1449. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). MDPI. Available at: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Chemistry & Biodiversity. Available at: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). ResearchGate. Available at: [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. Available at: [Link]

-

Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (2016). PubMed. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

-

Solubility of triazole? (2017). ResearchGate. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2024). ResearchGate. Available at: [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Available at: [Link]

-

Analysis of Cell Cycle Position in Mammalian Cells. (2012). Journal of Visualized Experiments. Available at: [Link]

-

Annexin V-FITC/PI Staining. (2016). Bio-protocol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isres.org [isres.org]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antioxidant Activity of 1,2,4-Triazole-3-thiol Compounds

Introduction: The Antioxidant Potential of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] A particularly intriguing class of these heterocycles are the 1,2,4-triazole-3-thiol derivatives. The presence of the thiol (-SH) group, along with the unique electronic configuration of the triazole ring, suggests a significant potential for antioxidant activity.